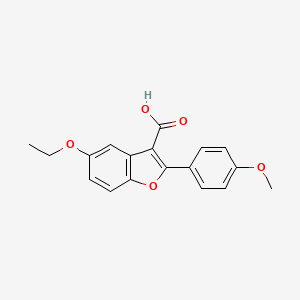

5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-3-22-13-8-9-15-14(10-13)16(18(19)20)17(23-15)11-4-6-12(21-2)7-5-11/h4-10H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHJNMGNWFAURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reaction

Reactants :

-

Ethyl 3-(4-methoxyphenyl)-3-oxopropionate (1 mol equiv)

-

p-Benzoquinone (1.1 mol equiv)

-

Anhydrous ZnCl₂ (0.7 mol equiv)

Conditions :

-

Solvent: Dichloromethane (10 mL)

-

Temperature: 110°C

-

Duration: 30 minutes (microwave irradiation)

Outcome :

The reaction produces ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate as a crystalline solid with an 84% yield .

Mechanistic Insight :

ZnCl₂ acts as a Lewis acid, facilitating the cyclization by coordinating with carbonyl oxygen and promoting quinone electrophilicity. The microwave irradiation enhances reaction efficiency by enabling rapid heating and reducing side reactions.

Alkylation for Ethoxy Group Introduction

Reactants :

-

Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (1 mol equiv)

-

Ethyl bromide (1.2 mol equiv)

-

Anhydrous K₂CO₃ (3 mol equiv)

Conditions :

-

Solvent: Acetone (10 mL)

-

Temperature: 80°C (reflux)

-

Duration: 6–8 hours

Outcome :

Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is obtained in 79–84% yield after column chromatography.

Optimization Note :

Excess ethyl bromide ensures complete O-alkylation, while K₂CO₃ neutralizes HBr byproduct, shifting equilibrium toward product formation.

Hydrolysis to Carboxylic Acid

Reactants :

-

Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

-

NaOH (5% aqueous solution)

Conditions :

-

Solvent: Ethanol/water (1:1 v/v)

-

Temperature: 50°C (microwave-assisted)

-

Duration: 10 minutes

Outcome :

The ester undergoes saponification, yielding the target carboxylic acid with >90% purity after acidification and recrystallization.

Analytical Validation :

Alternative Synthetic Routes

Coupling with Aniline Derivatives

A patent method (EP1030838B1) describes using ethyl chloroformate to activate the carboxylic acid intermediate, followed by coupling with 4-methoxyaniline. While this approach is effective for amide derivatives, hydrolysis of the resultant amide provides an alternative pathway to the carboxylic acid.

Reaction Scheme :

-

Activation with ethyl chloroformate in CH₂Cl₂.

-

Coupling with 4-methoxyaniline.

-

Acidic hydrolysis of the amide bond.

Yield : ~75% after hydrolysis.

Reaction Optimization Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | ZnCl₂, microwave, 110°C | 84 | 95 |

| Alkylation | K₂CO₃, ethyl bromide, reflux | 79–84 | 90 |

| Hydrolysis | NaOH, ethanol/water, 50°C | 91 | 98 |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen atoms or other substituents at specific positions on the benzofuran ring.

Scientific Research Applications

5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural Modifications and Substituent Effects

The table below compares key structural features and substituents of 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid with analogous compounds:

Key Observations:

- Substituent Position and Polarity : The ethoxy group in the target compound (C5) increases hydrophobicity compared to the hydroxy group in 95696-19-8 , which would enhance solubility in polar solvents.

- Carboxylic Acid vs.

- Aromatic Ring Modifications : The 4-methoxyphenyl group (C2) in the target compound differs from fluorophenyl (in ) or unsubstituted phenyl (in ), altering electronic properties and steric bulk.

Biological Activity

5-Ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid is a synthetic compound belonging to the benzofuran family, which is renowned for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features several notable structural components:

- Ethoxy group at the 5-position

- Methoxyphenyl group at the 2-position

- Carboxylic acid group at the 3-position

These functional groups contribute to its solubility and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors involved in critical cellular processes, such as proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes related to cancer cell proliferation.

- Receptor Modulation : The compound could bind to receptors influencing signaling pathways related to inflammation and cancer.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds often exhibit anticancer properties. For instance, studies have shown that related benzofuran derivatives can suppress cell viability in various cancer cell lines, including hepatocellular carcinoma (HCC) cells.

| Study Reference | Cell Line | IC50 Value (μM) | Observed Effects |

|---|---|---|---|

| Huh7 | 48.22 (24h) | Suppressed viability and migration | |

| Huh7 | 38.15 (48h) | Induced E-cadherin expression |

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. The presence of the methoxy and ethoxy groups may enhance their effectiveness against various bacterial strains.

Study on Antimetastatic Effects

A study focused on a similar benzofuran derivative demonstrated significant anti-metastatic effects in HCC cells by downregulating p53 and integrin α7, thereby inhibiting epithelial-mesenchymal transition (EMT) markers such as MMP-9 . This suggests that this compound might exhibit similar properties.

Synthesis and Characterization

The synthesis involves multi-step organic reactions:

- Formation of Benzofuran Core : Cyclization under acidic conditions.

- Ethylation : Introduction of the ethoxy group using ethyl iodide.

- Suzuki Coupling : Attachment of the methoxyphenyl group.

This synthetic route highlights its accessibility for further research into its biological activities.

Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound for the development of new therapeutic agents targeting cancer and infectious diseases. Its unique structural features may allow for modifications that enhance efficacy and reduce toxicity.

Q & A

Q. How do electronic effects of substituents modulate reactivity in photochemical studies?

- Methodology : Time-resolved fluorescence spectroscopy measures excited-state lifetimes. Methoxy groups act as electron donors, red-shifting absorption spectra, while ethoxy groups introduce steric effects impacting quantum yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.